molecular formula C18H16Cl2N2O B5841584 3-(2,6-dichlorophenyl)-2-isobutyl-4(3H)-quinazolinone

3-(2,6-dichlorophenyl)-2-isobutyl-4(3H)-quinazolinone

Cat. No. B5841584
M. Wt: 347.2 g/mol
InChI Key: DZWQAVVCNOXABL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,6-dichlorophenyl)-2-isobutyl-4(3H)-quinazolinone, also known as GW-501516 or Cardarine, is a synthetic drug that was first developed in the 1990s. It belongs to the class of drugs known as selective androgen receptor modulators (SARMs) and is primarily used in scientific research for its potential to improve cardiovascular health and enhance endurance performance. In

Scientific Research Applications

3-(2,6-dichlorophenyl)-2-isobutyl-4(3H)-quinazolinone is primarily used in scientific research for its potential to improve cardiovascular health and enhance endurance performance. It has been shown to activate the peroxisome proliferator-activated receptor delta (PPARδ), which plays a key role in regulating metabolism and energy expenditure. Studies have also suggested that it may have potential therapeutic applications in the treatment of metabolic disorders such as obesity and type 2 diabetes.

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorophenyl)-2-isobutyl-4(3H)-quinazolinone involves the activation of PPARδ, which regulates the expression of genes involved in energy metabolism and muscle fiber type. This activation leads to an increase in the production of mitochondria, which are the energy-producing organelles in cells. This increase in mitochondrial density has been shown to improve endurance performance and reduce the risk of metabolic disorders.
Biochemical and Physiological Effects:
Studies have shown that 3-(2,6-dichlorophenyl)-2-isobutyl-4(3H)-quinazolinone can improve endurance performance by increasing the expression of genes involved in oxidative metabolism and muscle fiber type. It has also been shown to increase the production of mitochondria, which leads to an improvement in energy metabolism. Additionally, it has been suggested that it may have potential therapeutic applications in the treatment of metabolic disorders such as obesity and type 2 diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2,6-dichlorophenyl)-2-isobutyl-4(3H)-quinazolinone in lab experiments is its potential to improve cardiovascular health and enhance endurance performance. Its activation of PPARδ makes it a useful tool for studying the regulation of metabolism and energy expenditure. However, one limitation is the complex synthesis process, which requires specialized equipment and expertise.

Future Directions

There are several potential future directions for research on 3-(2,6-dichlorophenyl)-2-isobutyl-4(3H)-quinazolinone. One area of interest is its potential therapeutic applications in the treatment of metabolic disorders such as obesity and type 2 diabetes. Another area of interest is its potential to improve endurance performance and reduce the risk of cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this drug.

Synthesis Methods

The synthesis of 3-(2,6-dichlorophenyl)-2-isobutyl-4(3H)-quinazolinone involves a multi-step process that begins with the reaction of 2,6-dichlorobenzonitrile with isobutylamine to form an intermediate. This intermediate is then reacted with 2-amino-4-methylpyridine to form the final product. The synthesis process is complex and requires specialized equipment and expertise.

properties

IUPAC Name

3-(2,6-dichlorophenyl)-2-(2-methylpropyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O/c1-11(2)10-16-21-15-9-4-3-6-12(15)18(23)22(16)17-13(19)7-5-8-14(17)20/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWQAVVCNOXABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.